10-Methylundeca-2,5-diyn-1-OL
Description
Contextualization of 10-Methylundeca-2,5-diyn-1-ol as an Alkynol with Conjugated Diyne Moieties
The defining feature of this compound is its conjugated diyne system. Conjugated diynes, where two triple bonds are separated by a single bond, exhibit unique electronic and structural properties. libretexts.org This conjugation leads to a delocalization of pi-electrons across the four sp-hybridized carbons, influencing the molecule's reactivity and spectroscopic characteristics. The presence of a primary alcohol at one end of the carbon chain and a branched methyl group at the other introduces asymmetry and specific sites for chemical transformations.
The general structure of alkynols combines the reactivity of both alcohols and alkynes. mdpi.com The hydroxyl group can undergo oxidation or act as a nucleophile, while the triple bonds are susceptible to a variety of addition reactions. imreblank.chchemsynthesis.com
Significance of Alkynols and Diynols in Contemporary Organic Chemistry Research
Alkynols and diynols are valuable building blocks in modern organic synthesis. researchgate.netrsc.org Their rigid, linear geometry imparted by the sp-hybridized carbons makes them useful in the construction of complex molecular architectures, including natural products and advanced materials. chemsynthesis.com The reactivity of the triple bonds allows for their conversion into a wide array of other functional groups through reactions such as hydrogenation, hydration, and various coupling reactions. researchgate.net
Conjugated diynes, in particular, are precursors to conjugated polymers, which have applications in electronics and optoelectronics. chemsynthesis.com The ability of the diyne moiety to participate in cycloaddition reactions is a powerful tool for the synthesis of cyclic and heterocyclic compounds. acs.org Furthermore, diyne carbinols (diynols) are of particular interest due to the added reactivity of the propargyl alcohol moiety and their occurrence in some bioactive natural products. nih.gov
Overview of Current Research Trajectories Relevant to the Chemical Compound
While specific research on this compound is not extensively documented, current research on related long-chain diynols and polyunsaturated alcohols points to several potential areas of interest.
Synthesis of Complex Molecules: The synthesis of closely related compounds like undeca-2,5-diyn-1-ol has been reported, often as an intermediate in the synthesis of more complex molecules, including polyunsaturated fatty acid derivatives. mdpi.comimreblank.ch A plausible synthetic route to this compound would likely involve the coupling of a protected propargyl alcohol derivative with a suitable branched-chain bromoalkyne.
Materials Science: The conjugated diyne core suggests potential applications in materials science. The influence of the terminal methyl branch on the packing and electronic properties of potential polymers or self-assembled monolayers could be an interesting area of investigation. The structure of alkyl chains, including branching, can significantly impact the properties of resulting materials. pku.edu.cn
Biological Activity: Many polyunsaturated lipids and their derivatives exhibit significant biological activity. acs.orgnih.gov Given its structure as a long-chain polyunsaturated alcohol, this compound could be a target for studies investigating potential biological effects.
Below are some of the key properties of the closely related compound, undeca-2,5-diyn-1-ol, which can serve as a reference for predicting the properties of its methylated analog.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Data for undeca-2,5-diyn-1-ol. chemsynthesis.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
61626-16-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
10-methylundeca-2,5-diyn-1-ol |
InChI |
InChI=1S/C12H18O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,5-6,8,10-11H2,1-2H3 |
InChI Key |
RVEFQXRRYVVSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC#CCC#CCO |
Origin of Product |
United States |
Synthetic Methodologies for 10 Methylundeca 2,5 Diyn 1 Ol and Analogous Diynol Architectures
Retrosynthetic Strategies and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachairitilibrary.comresearchgate.net For 10-Methylundeca-2,5-diyn-1-OL, several strategic disconnections can be envisioned to devise a convergent and efficient synthetic route.
A primary disconnection strategy would involve breaking the C-C bonds that form the diynyl system. This leads to the identification of key synthons, which are idealized fragments that can be formed from available reagents. The most logical disconnections for this compound are at the sp-sp or sp-sp2 hybridized carbon atoms, which correspond to well-established cross-coupling reactions.
Key Disconnections and Corresponding Synthons:
| Disconnection Point | Synthon 1 | Synthon 2 | Corresponding Synthetic Reaction |
| C4-C5 bond | A terminal alkyne and a halo-alkyne | A propargylic alcohol derivative and a substituted alkyne | Cadiot-Chodkiewicz or Sonogashira coupling |
| C6-C7 bond | A terminal alkyne and a halo-alkane | A diynyl fragment and an alkyl halide | Alkylation of an acetylide |
This retrosynthetic approach allows for a modular synthesis, where different fragments can be prepared separately and then combined in the final steps. This strategy is particularly advantageous for creating analogues of the target molecule by simply varying the structure of the initial building blocks.
Catalytic Approaches to the Synthesis of Alkynols and Diynols
Transition metal catalysis has revolutionized the synthesis of complex molecules containing carbon-carbon triple bonds. Several powerful catalytic methods are applicable to the synthesis of this compound and its analogues.
These coupling reactions are fundamental for the construction of the 1,3-diyne motif present in the target molecule.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.comnih.gov For the synthesis of a precursor to this compound, a terminal alkyne could be coupled with a vinyl halide, followed by further functionalization. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically using a copper(I) salt as a catalyst and an oxidant such as oxygen. rsc.org While useful for synthesizing symmetrical diynes, it is less suitable for the direct synthesis of unsymmetrical molecules like this compound unless a subsequent modification is planned.
Cadiot-Chodkiewicz Coupling: This is a highly effective method for the synthesis of unsymmetrical 1,3-diynes. It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. alfa-chemistry.comrsc.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of the diynyl core of this compound, as it allows for the direct connection of two different alkyne fragments. nih.gov
Comparison of Metal-Catalyzed Coupling Reactions for Diynol Synthesis:
| Reaction | Catalyst System | Substrates | Key Features |
| Sonogashira | Pd complex, Cu(I) salt, base | Terminal alkyne, aryl/vinyl halide | Mild conditions, broad functional group tolerance |
| Glaser | Cu(I) salt, oxidant | Terminal alkyne (homocoupling) | Forms symmetrical diynes |
| Cadiot-Chodkiewicz | Cu(I) salt, base | Terminal alkyne, 1-haloalkyne | Synthesizes unsymmetrical diynes with high selectivity |
While not a direct method for the synthesis of the acyclic this compound, ruthenium-catalyzed cycloisomerization of diynols is a powerful transformation for creating cyclic structures from diynol precursors. This reaction typically involves the formation of a ruthenacyclopentadiene intermediate, which can then rearrange to form various cyclic products. This methodology highlights the potential for further derivatization of the target diynol into more complex cyclic scaffolds.
Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. nih.gov Gold-catalyzed intramolecular hydroalkoxylation of alkynols can lead to the formation of dihydrofuran species. nih.gov These intermediates can then participate in cascade reactions, such as the Povarov reaction, to generate complex heterocyclic structures. nih.gov While this is a transformation of the alkynol, it demonstrates the synthetic utility of the diynol scaffold for accessing diverse molecular architectures.
Examples of Gold-Catalyzed Transformations of Alkynols:
| Reaction | Catalyst | Substrates | Products |
| Intramolecular Hydroalkoxylation | [Au(JohnPhos)(CH3CN)][SbF6] | Alkynols | Dihydrofurans |
| Hydroalkoxylation/Povarov Cascade | Gold(I) complexes | Alkynols, N-aryl imines | Fused tricyclic tetrahydroquinolines nih.gov |
Palladium catalysis is a versatile tool for the functionalization of alkynes. beilstein-journals.orgrsc.org These reactions can be used to introduce a variety of functional groups onto the alkyne backbone, allowing for the synthesis of a wide range of diynol analogues. For instance, palladium-catalyzed carbopalladation followed by cross-coupling can be used to introduce aryl or vinyl groups at specific positions of the diynyl chain.
Transition Metal-Free Synthetic Protocols for Diynols and Derived Scaffolds
While transition metal catalysis is a dominant strategy in alkyne chemistry, the development of metal-free alternatives is an area of growing interest due to concerns about cost and toxicity of some metals. For the synthesis of diynols, several transition-metal-free methods have been developed.
One common approach involves the use of hypervalent iodine reagents to facilitate the coupling of alkynes. For instance, the reaction of a terminal alkyne with an alkynyl hypervalent iodine reagent can lead to the formation of an unsymmetrical diyne. Additionally, base-mediated couplings of terminal alkynes with haloalkynes can proceed without the need for a metal catalyst, although these reactions may require harsher conditions.
Cooperative Catalytic Systems for Cycloisomerization of Diynols to Bicyclic Pyran Structures
The cycloisomerization of diynols represents a powerful, atom-economical approach to constructing complex cyclic frameworks. Cooperative catalytic systems, which involve the synergistic action of multiple catalytic species, have emerged as a particularly effective strategy for achieving high efficiency and selectivity in these transformations. These systems can facilitate the formation of bicyclic pyran structures from diynol precursors.
Ruthenium-based catalysts, such as [CpRu(CH₃CN)₃]PF₆, have been shown to effectively catalyze the cycloisomerization of a variety of diynols. nih.gov These reactions typically proceed through the formation of dienones and dienals, which can serve as precursors to various cyclic structures. nih.gov While not directly forming bicyclic pyrans in all cases, the underlying principle of metal-catalyzed rearrangement of the diyne moiety is fundamental.
More directly relevant to the formation of bicyclic pyran scaffolds is the use of chiral dinuclear zinc catalysts in enantioselective [5 + 1] annulation reactions. rsc.org This approach utilizes α-hydroxyl aryl ketones and cyclohexadienone-tethered enones to construct enantioenriched bicyclic pyrans. rsc.org The cooperative action of a Brønsted base and a Lewis acid is crucial for the chirality transfer process, leading to products with high optical purity. rsc.org This methodology highlights the potential of cooperative catalysis to control both the chemo- and stereoselectivity of diynol cyclizations.
Gold catalysts have also been employed in the cyclization of enynols, which are structurally related to diynols. researchgate.net These reactions can proceed through various pathways, including hydroalkoxylation and enyne cyclization, demonstrating the versatility of gold catalysts in activating alkyne functionalities. researchgate.net The principles of these catalytic systems can be extrapolated to the design of cooperative systems for the cycloisomerization of diynols to bicyclic pyrans.
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [CpRu(CH₃CN)₃]PF₆ | Primary, secondary, and tertiary diynols | Dienones and dienals | Formation of five- and six-membered rings. | nih.gov |
| Chiral dinuclear zinc catalysts | α-Hydroxyl aryl ketones and cyclohexadienone-tethered enones | Enantioenriched bicyclic pyrans | Cooperative Brønsted base and Lewis acid activation; high enantioselectivity. | rsc.org |
| Gold(I) catalysts | Enynols (analogous to diynols) | Various cyclic ethers | Versatile activation of alkynes for intramolecular cyclization. | researchgate.net |
Base-Promoted Rearrangements in Diyne Systems
Base-promoted rearrangements offer a complementary approach to the functionalization and cyclization of diyne systems. These reactions can proceed through a variety of mechanisms, often leading to complex structural transformations. The specific outcome of a base-promoted rearrangement is highly dependent on the substrate structure, the nature of the base, and the reaction conditions.
One relevant example of a base-promoted rearrangement in a related system is the isomerization of epoxides to allylic alcohols. nih.gov While not a diyne system, this reaction illustrates the influence of substrate structure and solvent on the reaction mechanism, which can shift between syn β-elimination and α-elimination pathways. nih.gov These mechanistic principles can be applied to understand potential base-promoted rearrangements in diynols, where the hydroxyl group can influence the acidity of adjacent protons and direct the course of the reaction.
A more direct analogy can be drawn from the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which involves the rearrangement of a 1,1-dihalo-2-alkene to an alkyne in the presence of a strong base. A carbenoid variant of the FBW rearrangement can be used to generate lithium acetylides from dibromoolefinic precursors, which can then be trapped with various electrophiles to produce a range of di- and triynes. organic-chemistry.org This demonstrates the utility of base-mediated rearrangements in the synthesis of complex alkyne-containing molecules.
In the context of 1,n-diynes, strong bases can induce deprotonation and subsequent intramolecular reactions. For instance, the treatment of 1,6-heptadiyne (B51785) with potassium tert-butoxide can lead to a condensation reaction. The acidity of terminal alkynes plays a significant role in base-induced elimination reactions of dihalides to form alkynes, where the choice of a strong base like sodium amide can trap the terminal alkyne as its salt. libretexts.org
Stereoselective Synthesis of Diynol Frameworks and Control of Stereochemistry
The presence of stereocenters in molecules like this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. Achieving high levels of stereocontrol is a central challenge in modern organic synthesis.
Several strategies can be employed for the stereoselective synthesis of diynol frameworks. These include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. ethz.ch Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. ethz.ch
Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. ethz.ch For the synthesis of chiral diols, which are structurally similar to diynols, metal-catalyzed dynamic kinetic resolution with lipases has proven to be an effective method. mdpi.com This approach can be applied to a wide range of substrates, including challenging allylic and tertiary alcohols. mdpi.com
The development of asymmetric synthetic methods often relies on chelation control, where a metal center coordinates to multiple functional groups within the substrate to create a rigid, well-defined transition state. This has been successfully applied to aldol (B89426) reactions, Diels-Alder reactions, and conjugate additions to create multiple contiguous chiral centers with high diastereoselectivity. purdue.edu
For ynones, a streamlined strategy for asymmetric α-difunctionalization has been developed. d-nb.info This method involves a gold-catalyzed multicomponent reaction to form a diynenamine intermediate, which then undergoes asymmetric fluorination catalyzed by a chiral phosphoric acid. d-nb.info The stereochemistry of the newly formed quaternary carbon center is controlled by the chirality of the diynenamine. d-nb.info This approach demonstrates the potential for highly selective functionalization of alkyne-containing molecules.
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of an enantiopure group to direct stereochemistry. | Substrate-controlled diastereoselectivity. | ethz.ch |
| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst. | High efficiency and enantioselectivity. | ethz.ch |
| Dynamic Kinetic Resolution | Combination of a lipase (B570770) and a metal catalyst to resolve racemic alcohols. | Applicable to a broad range of alcohol substrates. | mdpi.com |
| Asymmetric α-Difunctionalization of Ynones | Gold-catalyzed multicomponent reaction followed by asymmetric fluorination. | Creates chiral quaternary centers with high enantiomeric excess. | d-nb.info |
Optimization of Synthetic Pathways for Yield and Selectivity
The optimization of synthetic pathways is crucial for developing practical and efficient routes to target molecules. This involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
A common approach to reaction optimization is the use of Design of Experiments (DoE), a statistical methodology that allows for the simultaneous variation of multiple reaction parameters to identify their effects and interactions. mdpi.com This can be used to determine the optimal conditions for temperature, time, and substrate concentration to achieve high conversion and selectivity. mdpi.com For instance, in the Nazarov cyclization of a divinyl ketone, a DoE approach was used to find conditions that led to quantitative conversion with high selectivity for the desired product. mdpi.com
More advanced optimization strategies employ machine learning algorithms, such as Bayesian optimization. nih.gov This iterative approach uses a statistical model to predict the outcome of experiments and intelligently select the next set of conditions to test, leading to a more efficient exploration of the reaction space. nih.gov Bayesian optimization has been shown to outperform human decision-making in terms of the number of experiments required to find the optimal conditions. nih.gov
The choice of solvent and catalyst can also have a profound impact on reaction outcomes. For example, in the base-induced rearrangement of epoxides, changing the solvent from a nonpolar one to a polar aprotic solvent like HMPA can switch the reaction mechanism from a syn-elimination to an anti-elimination pathway. nih.gov Similarly, in catalytic reactions, screening a library of catalysts can identify the one that provides the best combination of activity and selectivity for a particular transformation. nih.gov
The application of these optimization principles to the synthesis of this compound and its analogs would involve a systematic investigation of reaction parameters such as temperature, solvent, catalyst loading, and reactant concentrations to maximize the yield and stereoselectivity of each synthetic step.
Advanced Spectroscopic Characterization Methodologies and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural assignment of organic compounds, providing granular information about the chemical environment of individual nuclei.
Multi-dimensional NMR experiments are instrumental in assembling the molecular puzzle of 10-methylundeca-2,5-diyn-1-ol by establishing through-bond and through-space correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For instance, it would reveal the connectivity between the protons on C1 and the neighboring protons, as well as the couplings within the alkyl chain at the other end of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals of the C1 alcohol, the sp-hybridized carbons of the diyne moiety, and the carbons of the methyl-branched alkyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as linking the protons on C1 to the sp-hybridized carbon at C3, and establishing the position of the methyl group relative to the undecane chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a flexible molecule like this compound, NOESY can provide insights into the preferred spatial arrangement of the alkyl chain.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | ~4.2 (CH₂OH) | ~51 | H1 to C2, C3 |
| 2 | - | ~80 (C≡C) | - |
| 3 | - | ~75 (C≡C) | - |
| 4 | ~2.3 (CH₂) | ~10 | H4 to C2, C3, C5, C6 |
| 5 | - | ~75 (C≡C) | - |
| 6 | - | ~80 (C≡C) | - |
| 7 | ~2.2 (CH₂) | ~20 | H7 to C5, C6, C8, C9 |
| 8 | ~1.5 (CH₂) | ~38 | H8 to C7, C9, C10 |
| 9 | ~1.3 (CH₂) | ~28 | H9 to C8, C10, C11, C12 |
| 10 | ~1.8 (CH) | ~34 | H10 to C8, C9, C11, C12 |
| 11 | ~0.9 (CH₃) | ~22 | H11 to C9, C10 |
Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the yield of a reaction without the need for a compound-specific reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be determined. For this purpose, a well-resolved proton signal, such as the one corresponding to the CH₂OH group at C1, would be chosen for integration.
Advanced Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms and ruling out other potential isobaric compounds.
In tandem mass spectrometry, the molecular ion is isolated and then subjected to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of a water molecule from the alcohol group and cleavages along the alkyl chain, which would help to confirm the connectivity of the molecule.
Table 2: Expected HRMS and MS/MS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₉O⁺ | 179.1436 | Protonated molecular ion |
| [M-H₂O]⁺ | C₁₂H₁₆⁺ | 160.1252 | Loss of water from the molecular ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic frequencies for different functional groups and bond types.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group libretexts.org. The C-O stretching vibration would appear in the 1050-1260 cm⁻¹ region. A weak but sharp absorption band characteristic of the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹ libretexts.orgorgchemboulder.com. The presence of sp³ C-H bonds in the alkyl chain would result in stretching absorptions just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in Raman spectroscopy compared to IR. Therefore, the alkyne stretch would be a prominent feature in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H | Stretch | 3200-3600 (broad, strong) | Weak |
| C-H (sp³) | Stretch | 2850-3000 (medium) | Strong |
| C≡C | Stretch | 2100-2260 (weak, sharp) orgchemboulder.comquimicaorganica.org | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pressbooks.publibretexts.org For this compound, this method would specifically target the π-electron system of the conjugated 2,5-diyne moiety, which acts as the primary chromophore.
The absorption of UV light excites electrons from a lower-energy molecular orbital (typically a π bonding orbital, HOMO) to a higher-energy molecular orbital (a π* antibonding orbital, LUMO). The extent of conjugation in a molecule directly influences the energy gap between these orbitals; greater conjugation lowers the energy gap, resulting in absorption at longer wavelengths (a bathochromic shift). utoronto.cayoutube.com
In the case of this compound, the conjugated system of two triple bonds is expected to result in a characteristic π → π* transition. While isolated alkynes absorb in the far UV range and are often inaccessible with standard spectrophotometers, the conjugation of the two alkyne units in the subject molecule would shift the maximum absorption wavelength (λmax) to a more readily observable region, likely above 200 nm. libretexts.org The resulting spectrum would be characterized by one or more broad absorption bands, with the λmax providing key information about the electronic structure of the diyne core. The intensity of this absorption is quantified by the molar absorptivity (ε), which relates to the probability of the electronic transition.
Table 1: Expected UV-Vis Spectroscopy Data for this compound
| Parameter | Symbol | Expected Information |
| Wavelength of Maximum Absorbance | λmax | Indicates the energy of the primary π → π* electronic transition within the conjugated diyne system. |
| Molar Absorptivity | ε | Quantifies the intensity of the light absorption, reflecting the probability of the electronic transition. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. For chiral molecules, anomalous dispersion techniques are employed to establish the absolute configuration. springernature.com
A successful crystallographic analysis of this compound would reveal:
The precise geometry of the linear diyne core.
The conformation of the flexible alkyl chain.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the terminal hydroxyl group.
The absolute configuration at the C10 stereocenter, providing a definitive structural assignment.
Challenges in this analysis can include the difficulty of growing high-quality single crystals, particularly for molecules that are oils or have high conformational flexibility. nih.gov
Table 2: Potential X-ray Crystallography Parameters for this compound
| Parameter | Information Revealed |
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present within the crystal structure. |
| Atomic Coordinates | The precise 3D position of each atom in the molecule. |
| Bond Lengths & Angles | Definitive geometric data for the entire molecular structure. |
| Flack Parameter | A value used to confidently determine the absolute stereochemistry of the chiral center. |
Photoelectron Spectroscopy for Electronic Structure and Orbital Energies
Photoelectron spectroscopy (PES) is a powerful technique that provides direct experimental measurement of the binding energies of electrons in a molecule, correlating to the energies of its molecular orbitals. rsc.orglibretexts.org This method involves irradiating a sample with high-energy photons (e.g., He(I) radiation), causing the ejection of electrons. rsc.org By measuring the kinetic energy of these photoelectrons, the ionization energy required to remove them from their respective orbitals can be calculated.
For this compound, PES would offer fundamental insights into its electronic structure. The resulting spectrum would display a series of bands, each corresponding to the ionization from a specific molecular orbital. libretexts.org
π-Orbital Ionization: The most loosely bound electrons are expected to be those in the π-orbitals of the diyne system. The spectrum would show distinct bands corresponding to the ionization of these electrons, providing a direct measure of the π-orbital energies.
σ-Orbital Ionization: At higher binding energies, bands corresponding to the ionization of electrons from the various σ-bonds (C-C, C-H, C-O) would be observed.
Lone Pair Ionization: The non-bonding (lone pair) electrons on the oxygen atom of the hydroxyl group would also give rise to a characteristic band in the spectrum.
By comparing the experimental ionization potentials with theoretical calculations from quantum chemistry, a detailed assignment of the molecular orbital energy levels can be achieved. This provides a rigorous test of computational models and a fundamental understanding of the molecule's electronic behavior. rsc.org
Table 3: Anticipated Photoelectron Spectroscopy Data for this compound
| Spectral Feature | Molecular Orbital Origin | Information Gained |
| First Ionization Potential (Lowest Energy Band) | Highest Occupied Molecular Orbital (HOMO), likely a π-orbital of the diyne system. | Energy of the HOMO, related to the molecule's reactivity as an electron donor. |
| Subsequent Bands | Lower-lying π-orbitals, σ-orbitals, and oxygen lone-pair orbitals. | A complete energy map of the valence molecular orbitals. |
| Vibrational Fine Structure | Vibrational energy levels of the resulting cation. | Information on the bonding character of the ionized orbital. |
Computational and Theoretical Studies on 10 Methylundeca 2,5 Diyn 1 Ol and Diynols
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. From this, a wealth of information about the molecule's geometry, energy, and properties can be derived.
The three-dimensional structure of a molecule is fundamental to its function and reactivity. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like 10-Methylundeca-2,5-diyn-1-OL, which possesses multiple single bonds around which rotation can occur, a simple geometry optimization is insufficient. Instead, a thorough conformational analysis is required to identify the various low-energy conformers and determine their relative stabilities.
This process typically involves systematically rotating the rotatable bonds and performing a geometry optimization for each starting conformation. The resulting energies of the optimized structures allow for the identification of the global minimum (the most stable conformer) and other low-lying local minima.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | B3LYP/6-31G | 0.00 |
| 2 | B3LYP/6-31G | 1.25 |
| 3 | B3LYP/6-31G | 2.80 |
| 4 | B3LYP/6-31G | 4.10 |
This is a hypothetical table generated for illustrative purposes.
The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations provide detailed information about the distribution of electrons within a molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, the analysis of charge distribution, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions of a molecule. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, in this compound, the oxygen atom of the hydroxyl group is expected to be a region of high electron density (a nucleophilic site), while the hydrogen atom of the hydroxyl group will be electron-deficient (an electrophilic site).
Table 2: Calculated Electronic Properties of this compound (Global Minimum Conformer)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 1.8 D |
This is a hypothetical table generated for illustrative purposes.
One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be predicted.
These predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized compound or to aid in the interpretation of complex experimental spectra.
Table 3: Comparison of Predicted and Hypothetical Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C1 (-CH₂OH) | 62.1 | 61.5 |
| C2 (-C≡) | 80.5 | 79.8 |
| C3 (-C≡) | 85.3 | 84.6 |
| C10 (-CH(CH₃)₂) | 30.2 | 29.7 |
This is a hypothetical table generated for illustrative purposes.
Molecular Dynamics Simulations for Conformational Space Exploration and Reactivity Prediction
While quantum chemical calculations provide static pictures of molecules at their energy minima, molecules are in reality dynamic entities, constantly undergoing vibrations and conformational changes. Molecular Dynamics (MD) simulations offer a way to study these dynamic processes by solving Newton's equations of motion for the atoms in a molecule over a period of time.
For a molecule like this compound, MD simulations can be used to explore its vast conformational space more extensively than is possible with static calculations alone. By simulating the molecule's motion at a given temperature, one can observe the transitions between different conformers and determine their relative populations. This provides a more realistic picture of the molecule's behavior in solution.
Furthermore, MD simulations can provide insights into the initial stages of a chemical reaction by identifying the conformations that are pre-disposed to react. This information can be crucial for predicting the outcome of a reaction and understanding its mechanism.
Computational Mechanistic Investigations of Diynol Reactions
Understanding the mechanism of a chemical reaction is a central goal of chemistry. Computational chemistry provides a powerful toolkit for investigating reaction mechanisms in detail. For diynols, which can undergo a variety of reactions such as cyclizations and additions, computational studies can elucidate the step-by-step pathway from reactants to products.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Locating the geometry of the transition state and calculating its energy is a key step in understanding a reaction's kinetics. Computational methods have been developed to efficiently search for and verify transition state structures.
Once the reactant, product, and transition state structures are known, the entire reaction pathway can be mapped out by calculating the Intrinsic Reaction Coordinate (IRC). This provides a detailed picture of the geometric and energetic changes that occur as the reaction progresses. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
For example, in a hypothetical acid-catalyzed cyclization of a diynol, computational methods could be used to compare different possible pathways and determine which one is the most energetically favorable.
Table 4: Hypothetical Calculated Activation Energies for a Diynol Cyclization Reaction
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| 5-exo-dig Cyclization | TS1 | 25.3 |
| 6-endo-dig Cyclization | TS2 | 31.8 |
This is a hypothetical table generated for illustrative purposes.
Analysis of Selectivity Determinants
In the study of diynol reactions, selectivity—encompassing chemoselectivity, regioselectivity, and stereoselectivity—is a critical aspect governed by a complex interplay of electronic and steric factors. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the underlying determinants of selectivity in reactions involving compounds analogous to this compound. While specific computational data for this compound is not extensively available, general principles derived from studies on similar diynol and alkyne systems provide significant insights.
The regioselectivity in reactions such as gold-catalyzed oxidative cyclizations of diynones with alcohols is often rationalized through detailed analysis of the reaction mechanism. rsc.orgresearchgate.net Computational models reveal that the nucleophilic attack and subsequent migratory insertion steps are pivotal in determining the final product distribution. rsc.org The Global Reactivity Index (GRI) and distortion/interaction analyses are powerful tools used to predict and explain these outcomes. rsc.org For instance, in asymmetric alkynes, steric hindrance during the alkyne insertion step can be the primary factor controlling regioselectivity. rsc.org
Chemoselectivity, the preferential reaction of one functional group over another, is also heavily influenced by both spatial hindrance and the electronic properties of the substrate. rsc.org In the context of diynols, the presence of two alkyne moieties and a hydroxyl group presents multiple potential reaction sites. Theoretical models can predict which site is more susceptible to attack by a given reagent by calculating the local electronic properties, such as atomic charges and frontier molecular orbital (HOMO/LUMO) distributions.
Stereoselectivity, the preferential formation of one stereoisomer over another, is often dictated by the energetics of the transition states leading to different stereochemical outcomes. Computational modeling allows for the precise calculation of the geometries and energies of these transition states. mit.edunih.govfossee.in In many organic reactions, the formation of the thermodynamically more stable product is favored. However, kinetic control, where the product formed is the one that results from the lowest energy transition state, is also common.
The following interactive table summarizes key determinants of selectivity in diynol reactions based on computational studies of analogous systems.
| Selectivity Type | Key Determinants | Computational Tools | Predicted Outcome for this compound (Hypothetical) |
| Regioselectivity | Steric hindrance at the alkyne, Electronic effects of substituents, Nature of the catalyst | DFT, Transition State Analysis, GRI, Distortion/Interaction Analysis | In an intermolecular reaction, attack is favored at the less sterically hindered alkyne. |
| Chemoselectivity | Relative reactivity of the two alkynes and the hydroxyl group, Electronic properties of the substrate | Frontier Molecular Orbital (FMO) Theory, Natural Population Analysis (NPA) | The terminal alkyne may exhibit higher reactivity in certain addition reactions due to lower steric hindrance. |
| Stereoselectivity | Energy differences between diastereomeric transition states, Steric interactions in the transition state | Transition State Energy Calculations, Conformational Analysis | The formation of the trans product may be favored in addition reactions across one of the alkynes to minimize steric strain. |
Structure-Reactivity Relationship Predictions and Rational Design of Derivatives
Computational chemistry offers powerful tools for establishing quantitative structure-reactivity relationships (QSRRs) and for the rational design of novel derivatives with tailored properties. bohrium.com By systematically modifying the structure of a parent molecule like this compound in silico, it is possible to predict how these changes will affect its reactivity and selectivity. nih.gov
One of the fundamental aspects explored is the effect of substituents on the electronic properties of the alkyne functionalities. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density of the triple bonds, thereby influencing their susceptibility to nucleophilic or electrophilic attack. nih.gov For instance, computational studies on substituted alkynes have shown that EWGs generally increase the electrophilicity of the alkyne, making it more reactive towards nucleophiles. rsc.org
The rational design of derivatives often begins with a target property, such as enhanced reactivity in a specific reaction or improved selectivity for a particular product. longdom.orgrsc.orgnih.govnih.govjnu.ac.in Computational methods can then be used to screen a virtual library of candidate molecules to identify those with the most promising characteristics. nih.govenergyfrontier.us This in silico screening process can significantly accelerate the discovery of new functional molecules by prioritizing synthetic efforts. rsc.orgnih.gov
For this compound, derivatives could be designed to modulate its reactivity in various ways. For example, introducing an EWG near one of the alkyne groups could enhance its reactivity in a desired cycloaddition reaction. Conversely, introducing a bulky protecting group at the hydroxyl function could prevent side reactions at that site.
The table below presents a hypothetical rational design study for derivatives of this compound aimed at enhancing its reactivity in a nucleophilic addition reaction. The predicted reactivity is based on calculated electronic descriptors such as the LUMO energy and the global electrophilicity index (ω).
| Derivative of this compound | Substituent | Position of Substitution | Predicted LUMO Energy (eV) | Predicted Global Electrophilicity Index (ω) | Predicted Reactivity Enhancement |
| Parent Molecule | -H | - | 1.5 | 1.2 | Baseline |
| Derivative A | -NO₂ | C-4 | 0.8 | 1.8 | High |
| Derivative B | -CN | C-4 | 1.0 | 1.6 | Moderate |
| Derivative C | -OCH₃ | C-4 | 1.7 | 1.0 | Low (Decreased) |
| Derivative D | -F | C-11 | 1.3 | 1.4 | Moderate |
Examination of Quantum Mechanical Tunneling Effects in Diynol Reactions
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically should not be able to surmount. nih.govuibk.ac.at In the context of chemical reactions, this means that reactions can sometimes proceed at rates faster than predicted by classical transition state theory, especially at low temperatures and for reactions involving the transfer of light particles like electrons or protons (or hydrogen atoms). indico.globalprinceton.edu
One of the key experimental indicators of quantum tunneling is an unusually large kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD for hydrogen/deuterium substitution). libretexts.orgresearchgate.net While classical transition state theory predicts a maximum kH/kD of around 7 at room temperature, experimentally observed values that are significantly larger, especially at low temperatures, are often attributed to tunneling. princeton.edu
Computational studies can model quantum tunneling effects by incorporating corrections to classical transition state theory, such as the Wigner or Bell corrections, or by using more sophisticated methods like instanton theory. These calculations can provide a more accurate prediction of reaction rates, especially for reactions where tunneling is expected to be significant.
| Temperature (K) | Calculated Rate Constant (s⁻¹) (Classical) | Calculated Rate Constant (s⁻¹) (with Tunneling) | Calculated kH/kD (Classical) | Calculated kH/kD (with Tunneling) |
| 300 | 1.2 x 10⁻⁴ | 2.5 x 10⁻⁴ | 6.8 | 10.2 |
| 200 | 3.5 x 10⁻⁷ | 1.8 x 10⁻⁶ | 10.1 | 25.5 |
| 100 | 8.1 x 10⁻¹⁵ | 5.2 x 10⁻¹² | 22.4 | 150.7 |
These hypothetical data illustrate that as the temperature decreases, the contribution of tunneling to the reaction rate becomes more pronounced, leading to a significant increase in the observed kinetic isotope effect. princeton.edu
Derivatization Strategies and Synthesis of Analogue Compounds
Chemical Modifications of the Hydroxyl Group for Altered Reactivity or Properties
The primary alcohol of 10-Methylundeca-2,5-diyn-1-OL is a prime target for chemical modification to alter its physical properties, such as solubility and lipophilicity, or its chemical reactivity. Common strategies include esterification, etherification, and conversion of the hydroxyl group into a better leaving group.
Esterification and Etherification:
Acetylation: Reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) converts the hydroxyl group to an acetate (B1210297) ester. This modification can protect the alcohol and alter the compound's polarity.
Benzoylation: Using benzoyl chloride, a benzoyl group can be introduced, which may influence the molecule's biological interactions.
Ether Formation: Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, can be employed to introduce various alkyl or aryl groups, thereby systematically modifying the compound's steric and electronic properties.
Conversion to a Leaving Group: To facilitate nucleophilic substitution reactions, the hydroxyl group, a poor leaving group, can be converted into a more effective one.
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields a tosylate ester. The tosylate is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.
Mesylation: Similarly, methanesulfonyl chloride (MsCl) can be used to form a mesylate, another effective leaving group for substitution reactions.
Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, creating an alkyl halide that is reactive towards various nucleophiles.
| Modification Type | Reagent(s) | Product Functional Group | Purpose |
|---|---|---|---|
| Acetylation | Acetic Anhydride, Pyridine | Acetate Ester | Protection, Altered Polarity |
| Benzoylation | Benzoyl Chloride, Pyridine | Benzoate Ester | Altered Biological Interactions |
| Tosylation | p-Toluenesulfonyl Chloride (TsCl), Pyridine | Tosylate Ester | Create Good Leaving Group |
| Mesylation | Methanesulfonyl Chloride (MsCl), Pyridine | Mesylate Ester | Create Good Leaving Group |
| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl Chloride | Nucleophilic Substitution Precursor |
Derivatization for Enhanced Analytical Detection (e.g., in Chromatography and Mass Spectrometry)
For the accurate quantification and detection of this compound in complex matrices, derivatization is often necessary to enhance its signal in analytical instruments. nih.gov This process involves attaching a "tag" to the molecule that improves its detection characteristics. libretexts.org
For High-Performance Liquid Chromatography (HPLC): Since the di-yne structure lacks a strong chromophore or fluorophore, its detection by UV-Vis or fluorescence detectors can be challenging. researchgate.net Derivatization can introduce moieties that absorb UV light or fluoresce strongly.
UV-Vis Detection: Reagents like benzoyl chloride or 2,4-dinitrophenylhydrazine (B122626) can be reacted with the hydroxyl group to introduce highly conjugated aromatic systems, which significantly enhance UV absorbance. researchgate.net
Fluorescence Detection: Attaching a fluorescent tag, such as a dansyl group (using dansyl chloride) or a coumarin-based reagent, can dramatically increase detection sensitivity, allowing for quantification at very low concentrations.
For Gas Chromatography (GC) and Mass Spectrometry (MS): The polarity and volatility of this compound can be modified for better performance in GC.
Silylation: The hydroxyl group can be converted into a trimethylsilyl (B98337) (TMS) ether by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization increases the compound's volatility and thermal stability, leading to sharper peaks and improved resolution in GC analysis.
Mass Spectrometry: Derivatization can also be used to produce characteristic fragmentation patterns in MS, aiding in structural elucidation and selective detection. tulane.edu
| Analytical Technique | Derivatization Goal | Example Reagent | Resulting Derivative |
|---|---|---|---|
| HPLC-UV | Introduce a Chromophore | Benzoyl Chloride | Benzoate Ester |
| HPLC-Fluorescence | Introduce a Fluorophore | Dansyl Chloride | Dansyl Ether |
| GC | Increase Volatility/Stability | BSTFA | Trimethylsilyl (TMS) Ether |
| LC-MS/MS | Improve Ionization/Fragmentation | 4-bromo-N-methylbenzylamine | Brominated Derivative |
Synthesis of Structural Analogues of this compound with Varied Alkyl Chains or Methyl Substitutions
The synthesis of structural analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships. For this compound, analogues can be created by modifying the length of the alkyl chain or altering the position and number of methyl substitutions.
A plausible synthetic approach involves the coupling of two key building blocks: a terminal alkyne and an aldehyde, followed by further elaboration. For instance, an asymmetric addition of a terminal 1,3-diyne to an aldehyde is an efficient method for constructing chiral diynols.
General Synthetic Strategy:
Preparation of the Diyne Fragment: A suitable terminal 1,3-diyne with the desired methyl substitution pattern is required.
Asymmetric Alkynylation: The diyne is deprotonated to form an alkynylide, which then undergoes an enantioselective addition to an appropriate aldehyde. The choice of aldehyde determines the final length of the alkyl chain. Chiral ligands and metal catalysts are often employed to control the stereochemistry of the newly formed hydroxyl center.
Further Modification: The resulting propargylic alcohol can be further modified if necessary.
By varying the starting materials, a library of analogues can be synthesized:
Varying the Alkyl Chain: Using aldehydes of different chain lengths (e.g., propanal, butanal, hexanal) in the alkynylation step will result in analogues with shorter or longer alkyl chains.
Varying Methyl Substitution: Employing different terminal diynes (e.g., with methyl groups at different positions or additional methyl groups) will generate analogues with altered substitution patterns.
| Desired Analogue Feature | Variable Starting Material | Example |
|---|---|---|
| Shorter Alkyl Chain | Aldehyde | Butanal |
| Longer Alkyl Chain | Aldehyde | Heptanal |
| Altered Methyl Position | Terminal Diyne | A diyne with a methyl group at a different carbon |
| No Methyl Substitution | Terminal Diyne | A diyne without a methyl substituent |
Design and Synthesis of Hybrid Molecules Incorporating the Diynol Motif
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or dual mode of action. nih.govnih.gov This strategy is increasingly used in drug discovery to address complex diseases and combat drug resistance. nih.gov
The this compound motif can be incorporated into hybrid molecules by using its hydroxyl group as a chemical handle. This allows it to be linked to other biologically active molecules, such as anti-inflammatory agents, anticancer drugs, or antimicrobial compounds.
Design and Synthesis Strategy:
Selection of Partner Molecule: A second molecule with a known biological activity and a suitable functional group (e.g., a carboxylic acid, amine, or halide) is chosen.
Linker Strategy: A linker may be used to connect the two moieties. The linker can be designed to be stable or cleavable under specific physiological conditions. Common linkages include esters, ethers, amides, or carbamates.
Synthesis: The synthesis typically involves a coupling reaction between the diynol and the partner molecule. For example, an ester linkage can be formed through an esterification reaction between the hydroxyl group of the diynol and a carboxylic acid group on the partner molecule, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
For example, a hybrid molecule could be synthesized by linking this compound to a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen. nih.gov This could potentially create a new chemical entity with a dual activity profile. Such hybrid molecules have been synthesized using various natural products and biologically active compounds. mdpi.commdpi.com
Bioactivity and Biological Relevance of Diynols and Alkynols Excluding Clinical, Dosage, Safety, and Adverse Effects
In Vitro Cellular Activity Studies
In laboratory settings, diynols and alkynols have demonstrated notable effects on various cell lines and cellular mechanisms.
Evaluation of Effects on Specific Cell Lines (e.g., Antitumor Activity in Specific Cancer Cell Lines)
Alkynol natural products have been identified as having potent anti-cancer activity. researchgate.net Studies using chemical proteomic strategies have shown that these compounds can target and inhibit the growth of cancer cells. researchgate.net While specific studies on 10-Methylundeca-2,5-diyn-1-ol are not detailed in the provided search results, the broader class of alkynols, which includes compounds like falcarinol (B191228) and stipudiol, has shown promise in this area. researchgate.net
Modulatory Effects on Cellular Processes (e.g., Oxidative Stress Response)
A key mechanism through which alkynols exert their cellular effects is by impairing the detoxification of reactive aldehydes and limiting the oxidative stress response. researchgate.net This disruption of crucial cellular viability pathways highlights the significant modulatory role of these compounds. researchgate.net
Molecular Mechanisms of Action at the Enzymatic Level
The bioactivity of diynols and alkynols can be attributed to their interactions with specific enzymes, leading to the inhibition of key cellular functions.
Enzyme Inhibition and Specific Binding Interactions (e.g., Irreversible Binding to ALDH2)
Research has shown that alkynol natural products can act as inhibitors of aldehyde dehydrogenase 2 (ALDH2), an important enzyme in cellular detoxification. researchgate.net This inhibition is achieved through covalent alkylation of the active site, leading to an irreversible binding. researchgate.net The structure of these alkynol-based binders shows a preference for ALDH2, suggesting a targeted interaction. researchgate.net
Interactive Data Table: Alkynol Interaction with ALDH2
| Feature | Description |
| Target Enzyme | Aldehyde Dehydrogenase 2 (ALDH2) |
| Binding Mechanism | Covalent alkylation of the active site |
| Nature of Binding | Irreversible |
| Effect | Enzyme inhibition |
Identification of Molecular Targets
Through chemical proteomic strategies, ALDH2 has been identified as a significant molecular target of alkynol compounds in cancer cells. researchgate.net The inhibition of this enzyme disrupts cellular processes essential for cancer cell survival. researchgate.net
Biosynthesis of Natural Diynols and Alkynols
Alkyne-containing natural products are widely distributed in nature, found in terrestrial bacteria, fungi, insects, and plants, as well as marine organisms like microbes, algae, and sponges. nih.gov The biosynthesis of these compounds involves specific enzymatic pathways. rsc.org While the precise biosynthetic pathway of this compound is not specified, the general understanding is that these acetylenic natural products are formed through enzyme-catalyzed reactions in these organisms. nih.govrsc.org The study of these biosynthetic pathways is an active area of research, with a focus on identifying the specific enzymes and gene cassettes responsible for alkyne formation. nih.gov This knowledge could potentially be harnessed for the de novo biosynthesis of alkyne-labeled products for various applications. nih.gov
Identification of Biosynthetic Precursors and Pathways
The biosynthesis of polyacetylenes, including diynols such as this compound, is understood to originate from fatty acid precursors. While the specific pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on established principles of polyacetylene biosynthesis in plants and other organisms. The biosynthesis is believed to commence with common C18 fatty acids, such as oleic acid and linoleic acid.
The proposed biosynthetic pathway involves a series of enzymatic reactions, including desaturation, acetylenation, chain shortening, methylation, and hydroxylation. The initial steps involve the conversion of oleic acid to linoleic acid, followed by the introduction of triple bonds to form acetylenic fatty acids. A key intermediate in many polyacetylene biosynthetic pathways is crepenynic acid, formed from linoleic acid.
Subsequent modifications are necessary to yield the C11 backbone, the methyl group at the C-10 position, and the terminal alcohol of this compound. Chain shortening of the C18 fatty acid precursor is likely achieved through multiple rounds of β-oxidation, and potentially α-oxidation, which removes two-carbon or one-carbon units, respectively. nih.gov The introduction of the methyl group is thought to occur via a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). Fatty acid synthase (FASN) has been shown to utilize methylmalonyl-CoA to produce methyl-branched fatty acids. nih.govnih.govportlandpress.com The final step is likely the hydroxylation of the terminal carbon to produce the primary alcohol.
Table 1: Proposed Biosynthetic Precursors for this compound
| Precursor Name | Chemical Formula | Role in Pathway |
| Oleic Acid | C₁₈H₃₄O₂ | Initial fatty acid precursor |
| Linoleic Acid | C₁₈H₃₂O₂ | Precursor for acetylenation |
| Crepenynic Acid | C₁₈H₃₀O₂ | Key acetylenic intermediate |
| Methylmalonyl-CoA | C₄H₇O₅S-CoA | Precursor for methylation |
| S-adenosyl-L-methionine (SAM) | C₁₅H₂₂N₆O₅S⁺ | Methyl group donor |
Characterization of Key Enzymes Involved in Diynol Biosynthesis
The biosynthesis of this compound is hypothesized to be catalyzed by a series of specific enzymes. While the exact enzymes for this particular compound are not yet characterized, their functions can be inferred from homologous pathways.
Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acid chain. For instance, a Δ12-desaturase would convert oleic acid into linoleic acid.
Acetylenases: A crucial class of enzymes in polyacetylene biosynthesis, acetylenases catalyze the formation of triple bonds from double bonds. These are often divergent forms of FAD2-type enzymes. A cytochrome P450 monooxygenase has also been identified that can function as an acetylenase. nih.gov
β-Oxidation Enzymes: This suite of enzymes (acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) is responsible for the chain shortening of the fatty acid precursor by removing two-carbon units in the form of acetyl-CoA.
α-Oxidation Enzymes: These enzymes may also be involved in chain shortening by removing a single carbon atom at a time.
Methyltransferases: A methyltransferase is required to introduce the methyl group at the C-10 position. In the biosynthesis of branched-chain fatty acids, this is accomplished by fatty acid synthase utilizing methylmalonyl-CoA. nih.govnih.govportlandpress.com S-adenosyl-L-methionine:fatty-acid O-methyltransferase is another enzyme class that catalyzes methylation. wikipedia.org
Hydroxylases: The final step of introducing the terminal alcohol functional group is likely catalyzed by a hydroxylase, possibly a cytochrome P450 monooxygenase, which is known to be involved in the hydroxylation of fatty acids. mdpi.comresearchgate.netnih.gov
Table 2: Putative Enzymes in the Biosynthesis of this compound
| Enzyme Class | Putative Function |
| Fatty Acid Desaturase (FAD) | Introduction of double bonds |
| Acetylenase (divergent FAD2) | Formation of triple bonds |
| β-Oxidation Pathway Enzymes | Chain shortening (removal of C2 units) |
| α-Oxidation Pathway Enzymes | Chain shortening (removal of C1 units) |
| Methyltransferase | Addition of a methyl group |
| Hydroxylase (e.g., Cytochrome P450) | Addition of a terminal hydroxyl group |
Biomimetic Synthetic Approaches Inspired by Natural Pathways
Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. mdpi.comnih.gov While specific biomimetic syntheses of this compound are not extensively documented, a plausible approach would mimic the proposed biosynthetic pathway. Such a strategy could involve chemo-enzymatic steps.
A potential biomimetic route could start with a commercially available C11 or a longer-chain fatty acid. Enzymatic desaturation and acetylenation using isolated or engineered desaturases and acetylenases could be employed to introduce the diynyl functionality. Alternatively, chemical methods that mimic these enzymatic transformations, such as transition-metal-catalyzed dehydrogenations, could be utilized.
The introduction of the methyl group could be achieved through enzymatic methylation or by using organometallic reagents that mimic the action of methyltransferases. Finally, the terminal alcohol could be installed via a regioselective hydroxylation reaction, potentially using a biocatalyst that mimics the function of a hydroxylase. The development of such biomimetic routes not only provides a pathway to the target molecule but also offers insights into the natural biosynthetic processes. mdpi.com
In Vitro Metabolic Studies in Model Systems
The in vitro metabolism of xenobiotics is often studied using model systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). admescope.com While no specific in vitro metabolic studies on this compound are available, the metabolism of compounds containing alkyne moieties has been investigated.
Cytochrome P450 enzymes are known to oxidize terminal alkynes. nih.govmdpi.comyoutube.com This oxidation can lead to the formation of reactive intermediates such as ketenes, which can then be hydrolyzed to carboxylic acids or react with nucleophiles. nih.gov Therefore, a probable metabolic pathway for this compound in a liver microsomal system would involve oxidation of one or both of the alkyne groups.
Additionally, the primary alcohol group could be a target for oxidation, potentially being converted to an aldehyde and then a carboxylic acid by alcohol and aldehyde dehydrogenases, which are also present in liver fractions. The methyl group could also be a site for hydroxylation.
Table 3: Potential In Vitro Metabolites of this compound in Liver Microsomes
| Potential Metabolite | Proposed Metabolic Reaction |
| 10-Methylundeca-2,5-diynoic acid | Oxidation of the primary alcohol |
| Hydroxylated derivatives | Hydroxylation at the methyl group or other positions on the carbon chain |
| Products of alkyne oxidation | Oxidation of one or both triple bonds, potentially leading to ketene (B1206846) intermediates and subsequent hydrolysis products |
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Synthon in the Synthesis of Complex Organic Molecules
The diynol framework is a powerful synthon for the construction of intricate molecular structures, including carbocycles and heterocycles, which are core components of many natural products and pharmaceuticals. rsc.org The strategic placement of the alkyne moieties in 10-Methylundeca-2,5-diyn-1-ol allows for its participation in a variety of cascade reactions, providing an efficient pathway to complex scaffolds. rsc.org These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.
One of the primary applications of diynols in complex synthesis is their use in transition-metal-catalyzed cyclization reactions. These reactions can be initiated at either of the alkyne units, and the presence of the terminal hydroxyl group can influence the regioselectivity and stereoselectivity of the transformation. For instance, intramolecular reactions can lead to the formation of cyclic ethers, while intermolecular reactions with other substrates can generate a wide array of substituted carbocyclic and heterocyclic systems.
Table 1: Examples of Cascade Reactions Utilizing Diynol Scaffolds
| Reaction Type | Catalyst | Resulting Scaffold | Potential Application |
| Intramolecular Hydroalkoxylation/Cyclization | Au(I) or Pt(II) | Furan or pyran derivatives | Natural product synthesis |
| Enyne-type Cycloisomerization | Pd(0) or Ru(II) | Fused bicyclic systems | Pharmaceutical intermediates |
| Pauson-Khand Reaction | Co₂(CO)₈ | Cyclopentenone derivatives | Bioactive molecule synthesis |
| [4+2] Cycloaddition (Diels-Alder) | Thermal or Lewis Acid | Substituted cyclohexadienes | Synthesis of complex terpenes |
The utility of diynols as synthons is further enhanced by the ability to selectively functionalize the hydroxyl group or one of the alkyne units. This allows for a stepwise construction of complex molecules, where different parts of the diynol are engaged in sequential reactions. This level of control is crucial in the total synthesis of natural products where precise stereochemical and regiochemical outcomes are required. nih.govfrontiersin.org
Incorporation into Functional Polymers and Supramolecular Assemblies
The rigid, linear structure of the diyne unit in this compound makes it an attractive monomer for the synthesis of functional polymers. Specifically, diacetylene-containing polymers are a well-studied class of materials known for their unique electronic and optical properties. scielo.org.mx The polymerization of diacetylenes, often initiated by UV irradiation or heat, results in the formation of polydiacetylenes (PDAs). These polymers feature a conjugated backbone of alternating double and triple bonds, which is responsible for their characteristic chromatic properties.
The incorporation of this compound into a polyester (B1180765) backbone, for example, can be achieved through polycondensation reactions involving the terminal hydroxyl group and a suitable dicarboxylic acid. The resulting polyester would have pendant diyne units along the polymer chain. scielo.org.mx Upon crosslinking, these polyesters can form robust networks with enhanced thermal and mechanical stability. scielo.org.mx The properties of these materials can be tuned by varying the length and flexibility of the dicarboxylic acid comonomer. scielo.org.mx
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Monomers | Potential Properties | Potential Applications |
| Diacetylene-containing Polyester | This compound, Adipic acid | Thermally stable, photo-crosslinkable, chromic (color change on stimulation) | Smart coatings, sensors, data storage |
| Poly(ether-diynol) | This compound (self-polymerization) | Rigid, potentially liquid crystalline | High-performance plastics, electronic components |
In the realm of supramolecular chemistry, the diynol structure can participate in the formation of ordered assemblies through non-covalent interactions such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the alkyne units). rsc.org These self-assembled structures, which can range from nanotubes to vesicles, can act as hosts for guest molecules, finding applications in areas like drug delivery and separation technologies. nih.govmdpi.com The specific architecture of the supramolecular assembly can be directed by the choice of solvent and the presence of other interacting molecules.
Role in the Development of Optoelectronic Materials and Nanomaterials
The conjugated backbone of polydiacetylenes, which can be formed from precursors like this compound, gives rise to interesting optoelectronic properties. scielo.org.mx These materials can exhibit significant third-order nonlinear optical (NLO) responses, making them candidates for applications in optical switching and signal processing. The electronic properties of these polymers are highly sensitive to their environment, leading to changes in their absorption and emission spectra in response to external stimuli such as temperature, pH, or the binding of an analyte. This responsivity is the basis for their use as sensor materials.
Furthermore, carbon-rich molecules like diynols can serve as precursors for the synthesis of carbon nanomaterials. Through processes such as pyrolysis or chemical vapor deposition, the carbon backbone of this compound can be transformed into various carbon allotropes, including carbon nanotubes, graphene-like materials, and carbon quantum dots. nih.govmdpi.com The specific conditions of the synthesis can be tailored to control the morphology and properties of the resulting nanomaterials. These materials have a wide range of potential applications in electronics, energy storage, and catalysis due to their exceptional electrical, thermal, and mechanical properties. mdpi.com
Design of Ligands for Catalysis Based on Diynol Scaffolds
The rigid framework and defined stereochemistry of molecules derived from diynols make them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. nih.gov The diynol backbone can be functionalized with various coordinating groups, such as phosphines, amines, or pyridines, to create ligands that can bind to a transition metal center. chiba-u.jphector-fellow-academy.de The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the diynol scaffold, which in turn influences the activity and selectivity of the catalyst. hector-fellow-academy.de
The design of such ligands often involves creating a "chiral pocket" around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. The rigidity of the diynol scaffold helps to minimize conformational flexibility, leading to higher enantioselectivities. These ligands can be employed in a variety of transition-metal-catalyzed reactions, including hydrogenation, C-C bond formation, and oxidation reactions. nih.gov The modular nature of ligand synthesis based on diynol scaffolds allows for the rapid generation of ligand libraries for catalyst screening and optimization. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
